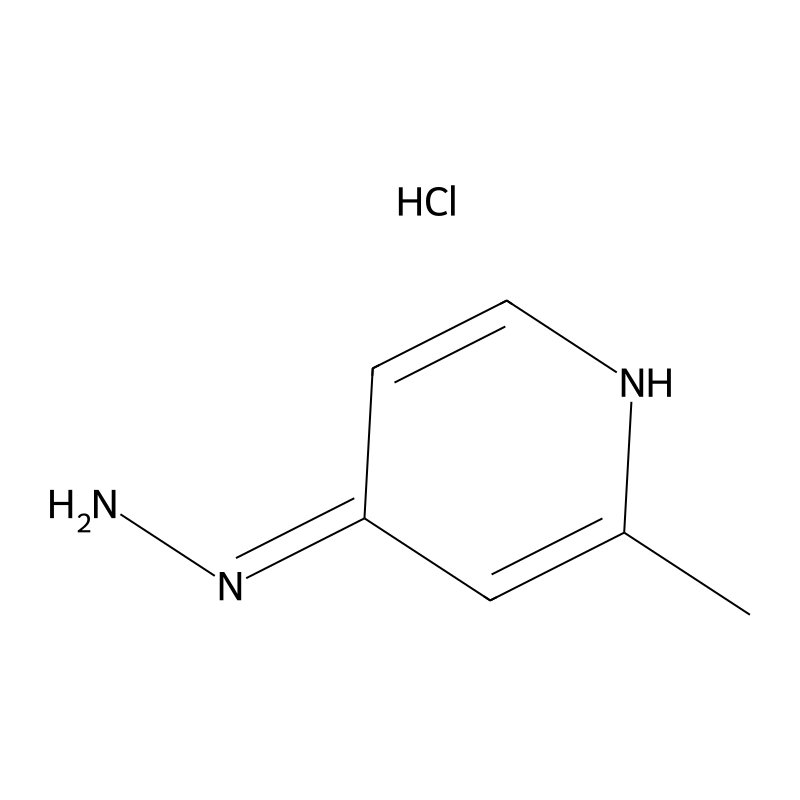

4-Hydrazinyl-2-methylpyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Hydrazinyl-2-methylpyridine hydrochloride is a chemical compound with the molecular formula C₆H₁₀ClN₃ and a molecular weight of 159.62 g/mol. It is characterized by the presence of a hydrazinyl group attached to a methylpyridine ring, specifically at the 4-position of the pyridine structure. This compound is notable for its diverse applications in both organic synthesis and biological research, functioning as a building block for various organic compounds and as a reagent in biochemical assays .

Synthesis and Characterization:

4-Hydrazinyl-2-methylpyridine hydrochloride is a synthetic compound, and research has been conducted on its preparation and characterization. Studies have described methods for its synthesis using various starting materials and reaction conditions [, ]. These studies also report on the characterization of the obtained product using techniques like elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry [, ].

Biological Activities:

Research has explored the potential biological activities of 4-hydrazinyl-2-methylpyridine hydrochloride. Studies have investigated its antimicrobial properties against various bacteria and fungi [, ]. Additionally, some research suggests potential antitumor activity, although further investigation is needed [].

Applications in Materials Science:

Limited research suggests that 4-hydrazinyl-2-methylpyridine hydrochloride may have potential applications in materials science. Studies have explored its use as a ligand in the preparation of coordination complexes []. These complexes may have interesting properties for various applications, but further research is needed to understand their potential.

- Oxidation: The compound can be oxidized to yield pyridine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: It can undergo reduction to produce hydrazine derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydrazinyl group can be substituted with other functional groups under specific conditions, utilizing reagents like alkyl halides or acyl chlorides.

The specific products formed depend on the reagents and conditions employed during these reactions.

The biological activity of 4-Hydrazinyl-2-methylpyridine hydrochloride primarily revolves around its interaction with enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. This inhibition can influence various biochemical pathways and cellular processes, making it valuable in research related to enzyme inhibitors and pharmacological studies.

The synthesis of 4-Hydrazinyl-2-methylpyridine hydrochloride typically involves the reaction of 4-chloro-2-methylpyridine with hydrazine hydrate. The general procedure includes:

- Reagents: 4-chloro-2-methylpyridine is reacted with hydrazine hydrate.

- Solvent: The reaction is conducted in isopropyl alcohol.

- Conditions: The mixture is heated under a nitrogen atmosphere at approximately 150°C for one hour.

- Post-reaction: After cooling, the precipitate formed is filtered and dried.

Industrial production methods mirror this laboratory synthesis but are optimized for larger scale operations to enhance yield and purity .

4-Hydrazinyl-2-methylpyridine hydrochloride has several applications across different fields:

- Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Biology: The compound is utilized in studies involving enzyme inhibitors and as a reagent in various biochemical assays.

- Industry: It finds use in the production of agrochemicals and specialty chemicals, contributing to advancements in agricultural science and material development .

Research on the interactions of 4-Hydrazinyl-2-methylpyridine hydrochloride focuses on its potential as an enzyme inhibitor. Studies have shown that its hydrazinyl group can effectively bind to enzyme active sites, leading to inhibition of enzymatic activity. This property makes it a candidate for further exploration in drug development and therapeutic applications targeting specific enzymes involved in various diseases.

Several compounds share structural similarities with 4-Hydrazinyl-2-methylpyridine hydrochloride. Notable examples include:

- 4-(Hydrazineylmethyl)-2-methylpyridine hydrochloride

- 3-(Chloromethyl)-2-methylpyridine hydrochloride

- 2-(Chloromethyl)-6-methylpyridine hydrochloride

Comparison

4-Hydrazinyl-2-methylpyridine hydrochloride is distinguished by its unique hydrazinyl group attached at the 4-position of the methylpyridine ring. This specific structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 4-(Hydrazineylmethyl)-2-methylpyridine hydrochloride has a different substitution pattern that affects its reactivity, 3-(Chloromethyl)-2-methylpyridine hydrochloride introduces chlorine at another position, altering its chemical behavior significantly.